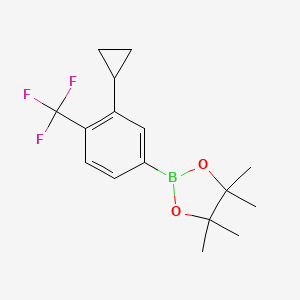

4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the trifluoromethyl and cyclopropyl groups imparts unique chemical properties, making it a versatile reagent in various synthetic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester typically involves the reaction of 4-Trifluoromethyl-3-cyclopropylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the esterification process. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, thereby optimizing the synthesis process .

化学反応の分析

Types of Reactions: 4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic solvents like methanol or water, and acids such as hydrochloric acid, are employed.

Major Products:

科学的研究の応用

4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl and cyclopropyl groups enhance the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions .

類似化合物との比較

- 4-Fluorophenylboronic acid pinacol ester

- 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester

- 4-Trifluoromethylphenylboronic acid pinacol ester

Comparison: 4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester stands out due to the presence of both trifluoromethyl and cyclopropyl groups. These substituents impart unique electronic and steric properties, enhancing its reactivity in cross-coupling reactions compared to its analogs . The cyclopropyl group, in particular, introduces ring strain that can influence the compound’s reactivity and stability .

生物活性

4-Trifluoromethyl-3-cyclopropylphenylboronic acid pinacol ester is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with various biomolecules, making them valuable in drug discovery and development.

The molecular formula of this compound is C15H18BF3O4, with a molecular weight of approximately 335.1 g/mol. The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity.

The biological activity of boronic acid derivatives, including this compound, often involves:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors by forming covalent bonds with serine or cysteine residues in enzymes.

- Binding to Biomolecules : The boron atom can form coordinate bonds with oxygen or nitrogen atoms in biomolecules, altering their function.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For example, the compound has been investigated for its potential as an anticancer prodrug that activates under specific conditions .

- Antimicrobial Effects : Some boronic acids demonstrate antibacterial properties by interfering with bacterial cell wall synthesis and function .

- Biocatalysis Applications : Enzymatic conversions involving boronic acids have been explored, highlighting their utility in synthetic biology and drug development .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of boronic acid pinacol esters. Notably:

- Enzymatic Activity : Research has shown that certain enzymes can convert boronic acids into amines with high selectivity, showcasing their utility in synthetic applications .

- Synthesis of Complex Molecules : The compound has been utilized as a building block in the synthesis of more complex organic molecules, demonstrating its versatility in organic chemistry .

Case Studies

- Antitumor Activity : A study investigated the effects of various boronic acid derivatives on tumor cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, potentially through proteasome inhibition pathways.

- Antimicrobial Tests : In vitro assays demonstrated that this compound showed promising antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Data Table

| Property/Activity | Observations |

|---|---|

| Molecular Formula | C₁₅H₁₈BF₃O₄ |

| Molecular Weight | 335.1 g/mol |

| Anticancer Activity | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Enzymatic Conversion | High selectivity in amine formation |

特性

CAS番号 |

1402227-03-5 |

|---|---|

分子式 |

C16H20BF3O2 |

分子量 |

312.1 g/mol |

IUPAC名 |

2-[3-cyclopropyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)11-7-8-13(16(18,19)20)12(9-11)10-5-6-10/h7-10H,5-6H2,1-4H3 |

InChIキー |

HRQCKEDMAASTJI-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C3CC3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。